molecular formula C15H14F2N4O2 B2635134 N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906091-09-5

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2635134
CAS No.: 1906091-09-5
M. Wt: 320.3
InChI Key: YVKRWOVHLTVBDH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in the fields of medicinal and organic chemistry. This compound features a pyrimidine ring substituted with a morpholine group and a carboxamide group, along with a difluorophenyl group. The presence of fluorine atoms imparts unique properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate amines with pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of a pyrimidine core with a morpholine and carboxamide group, along with the difluorophenyl substitution. This combination imparts distinct physicochemical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O2/c16-11-2-1-10(7-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKRWOVHLTVBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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